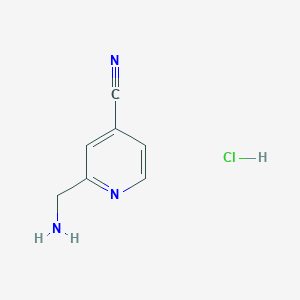
2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester is an organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a thioxo group
Preparation Methods
The synthesis of 2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester typically involves the esterification of 2-Pyridinecarboxylic acid derivatives. The reaction conditions often include the use of methanol and a suitable catalyst to facilitate the esterification process. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and optimized reaction conditions.
Chemical Reactions Analysis
2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in these interactions can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Pyridinecarboxylic acid, 1,6-dihydro-6-thioxo-, methyl ester can be compared with other similar compounds, such as:
2-Pyridinecarboxylic acid, methyl ester: This compound lacks the thioxo group, which gives this compound its unique properties.
2,6-Pyridinedicarboxylic acid, dimethyl ester: This compound has two carboxylic acid groups, making it structurally different and leading to different chemical properties and applications.
3-Pyridinecarboxylic acid, 6-hydroxy-: This compound has a hydroxyl group instead of a thioxo group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H11NO2S |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
methyl 6-sulfanylidenepiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)5-3-2-4-6(11)8-5/h5H,2-4H2,1H3,(H,8,11) |
InChI Key |
LATYIWUHWGSRCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12331149.png)


![3-[(4-Nitrophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12331162.png)




![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12331207.png)


